2,3-Dimethyl-2H-indazole

Microreactor synthesis Continuous flow chemistry Process chemistry

2,3-Dimethyl-2H-indazole (CAS 50407-18-6) is a regioselectively pre-defined scaffold that locks the indazole core in the 2H-tautomeric configuration, eliminating 1-N methyl byproduct contamination (15-25%) inherent to conventional indazole methylation. This pre-methylated structure enables direct C4-C7 functionalization in HTE and parallel synthesis, reducing per-compound synthesis time by 30-40%. As the direct precursor to pazopanib hydrochloride intermediates (e.g., 2,3-dimethyl-2H-indazol-6-amine), its microchannel continuous flow synthesis achieves a 92% yield—a 17-27 percentage point improvement over batch methods—directly lowering API cost of goods. Available at 97% purity with full analytical documentation.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 50407-18-6
Cat. No. B3032771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2H-indazole
CAS50407-18-6
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=NN1C
InChIInChI=1S/C9H10N2/c1-7-8-5-3-4-6-9(8)10-11(7)2/h3-6H,1-2H3
InChIKeyJMYXMHBOFBYKDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-2H-indazole (CAS 50407-18-6): Product Specifications, Molecular Identity, and Research-Grade Procurement Data


2,3-Dimethyl-2H-indazole (CAS 50407-18-6) is a bicyclic heteroaromatic compound with the molecular formula C9H10N2 and a molecular weight of 146.1891 g/mol [1]. It belongs to the 2H-indazole class, characterized by a fused benzene-pyrazole ring system wherein the annular tautomeric equilibrium is locked into the 2H-configuration by methylation at both N2 and C3 positions [1]. This specific methylation pattern distinguishes it from 1H-indazole tautomers and mono-methylated 2H-indazole analogs (e.g., 2-methyl-2H-indazole, CAS 4838-00-0) [2]. The compound is commercially available as a research chemical with typical purity specifications ranging from 95% to 97% , and is supplied with analytical documentation including NMR, HPLC, and GC certificates of analysis . Standard storage conditions recommend a cool, dry environment at room temperature .

Why 2,3-Dimethyl-2H-indazole Cannot Be Interchanged with 1H-Indazole Tautomers or Mono-Methylated Analogs in Research and Synthesis


In-class substitution of 2,3-dimethyl-2H-indazole with generic indazole analogs (e.g., 1-methyl-1H-indazole, 2-methyl-2H-indazole, or unsubstituted indazole) introduces quantifiable and experimentally verifiable divergences in both thermodynamic stability and synthetic utility. Computational and experimental studies demonstrate that the 1H-indazole tautomer is 2.3 kcal mol⁻¹ more stable than the 2H tautomer in the unsubstituted parent system [1], and that 1-methylindazole is 3.2 kcal mol⁻¹ more stable than 2-methylindazole [1]. 2,3-Dimethyl-2H-indazole locks the annular tautomerism in the less thermodynamically favored 2H-configuration while simultaneously blocking the N1 position with a methyl group at C3 [2]. This structural constraint has direct synthetic consequences: conventional methylation of unsubstituted or N1-protected indazoles using iodomethane produces substantial 1-N methyl byproduct contamination, necessitating complex separation steps that compromise yield and purity [3]. Conversely, 2,3-dimethyl-2H-indazole serves as a regioselectively pre-defined scaffold, circumventing these separation burdens [3]. The quantitative evidence below demonstrates why procurement decisions must be compound-specific rather than class-generic.

2,3-Dimethyl-2H-indazole Comparative Evidence: Quantified Differentiation in Synthesis Yield, Regioselectivity, Thermodynamic Stability, and Pharmacophore Performance


Microchannel Synthesis Yield: 2,3-Dimethyl-2H-indazole Core Achieves 92% Yield vs. 65-75% for Conventional Batch Methylation Routes

The synthesis of 2,3-dimethyl-6-nitro-2H-indazole (a direct precursor of 2,3-dimethyl-2H-indazole derivatives) via continuous microchannel flow chemistry achieves a reported isolated yield of 92% [1]. In contrast, conventional batch methylation of indazole intermediates using the iodomethane reflux method produces yields in the 65-75% range, with significant 1-N methyl byproduct formation requiring additional chromatographic or recrystallization purification steps [1]. The microchannel method reduces reaction time from overnight reflux (12-16 hours) to continuous flow residence times under 30 minutes [1], while simultaneously eliminating the hazardous hydrogenation step associated with traditional nitro-reduction approaches [1].

Microreactor synthesis Continuous flow chemistry Process chemistry Pharmaceutical intermediate manufacturing

Regioselective Methylation Control: 2,3-Dimethyl-2H-indazole Scaffold Eliminates 1-N Methyl Byproducts Present in Indazole Methylation (1-N Methyl Contamination: 15-25% in Conventional Routes)

When 2,3-dimethyl-2H-indazole is employed as a pre-formed scaffold in downstream synthetic sequences, the problem of 1-N methyl byproduct formation—a persistent issue in indazole N-methylation chemistry—is entirely circumvented [1]. In conventional synthesis of indazole derivatives requiring N2 methylation, the reaction of 3-methyl-6-nitro-1H-indazole with methyl iodide under standard conditions generates 15-25% of the undesired 1-N methyl regioisomer [1]. This contamination necessitates multi-step recrystallization or preparative chromatography, reducing overall process yield and increasing manufacturing cycle time [1]. By procuring 2,3-dimethyl-2H-indazole with both N2 and C3 positions pre-methylated, synthetic chemists eliminate this regioselectivity challenge at the source [1].

Regioselective alkylation Indazole N-methylation Byproduct minimization Synthetic route optimization

Thermodynamic Tautomer Stability: 1-Methylindazole is 3.2 kcal mol⁻¹ More Stable than 2-Methylindazole—Defining the 2H-Indazole Scaffold as a Kinetically Accessible Pharmacophore

Experimental and computational investigations of indazole N-methyl derivatives establish that 1-methylindazole is 3.2 kcal mol⁻¹ more stable than 2-methylindazole [1]. For the parent unsubstituted indazole system, the 1H tautomer is 2.3 kcal mol⁻¹ more stable than the 2H tautomer [1]. 2,3-Dimethyl-2H-indazole represents a forced 2H-configuration stabilized by dual methylation at N2 and C3 [2]. While thermodynamically less stable than the 1H-analog (3-methyl-1H-indazole would be predicted to be approximately 2-3 kcal mol⁻¹ more stable based on the N-methyl energy differences), the 2,3-dimethyl-2H-indazole scaffold is synthetically accessible and retains the distinct electronic and steric properties of the 2H-indazole pharmacophore, which is required for specific target binding interactions (e.g., certain kinase inhibitor binding pockets) [3].

Annular tautomerism Computational chemistry Indazole stability Structure-property relationships

VEGFR2 Kinase Inhibition: 2,3-Dimethyl-2H-indazole-Derived Ligand Exhibits IC50 of 650 nM vs. Pazopanib Baseline (IC50 30-50 nM)

A 2,3-dimethyl-2H-indazole-derived compound—specifically 4-((4-((2,3-dimethyl-2H-indazole-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (compound P2f)—demonstrates an IC50 of 650 nM against human vascular endothelial growth factor receptor 2 (VEGFR2) at 25°C [1]. Pazopanib, a clinically approved VEGFR2/PDGFR inhibitor that incorporates the 2,3-dimethyl-2H-indazole scaffold, exhibits IC50 values of approximately 30 nM against VEGFR2 and 50 nM against VEGFR1 under comparable assay conditions [2]. This comparative data establishes that the 2,3-dimethyl-2H-indazole pharmacophore retains measurable VEGFR2 engagement capacity, with further optimization via peripheral substitution (e.g., pyrimidine and sulfonamide moieties) achieving clinically relevant potency [1]. In contrast, indazole derivatives lacking the 2,3-dimethyl substitution pattern show either altered selectivity profiles or reduced VEGFR2 affinity in structure-activity relationship studies [3].

Kinase inhibition VEGFR2 Angiogenesis Anticancer pharmacology

ABL1 Kinase Inhibition: 2,3-Dimethyl-2H-indazole Derivative Demonstrates IC50 of 320 nM—A 2-Fold Selectivity Advantage Over VEGFR2

The identical 2,3-dimethyl-2H-indazole-derived compound P2f exhibits an IC50 of 320 nM against human tyrosine-protein kinase ABL1 (ABL1) at 25°C [1]. This represents a 2.0-fold greater potency for ABL1 inhibition relative to its VEGFR2 activity (IC50 = 650 nM) under the same assay conditions [1]. The ABL1 kinase is a validated therapeutic target in chronic myeloid leukemia (CML) and other malignancies, with first-line inhibitors (e.g., imatinib) achieving IC50 values in the 25-100 nM range [2]. The observed 320 nM IC50 positions this 2,3-dimethyl-2H-indazole derivative as a moderate-affinity ABL1 ligand suitable for further optimization, while the 2-fold selectivity window over VEGFR2 provides a starting point for selectivity engineering [1].

ABL1 kinase Tyrosine kinase inhibitor Selectivity profiling Kinase panel screening

Bioisosteric Advantage: Indazole is More Lipophilic and Metabolically Stable than Phenol—Reduced Phase I/II Metabolism Liability

The indazole heterocycle serves as a validated bioisostere of phenol, offering quantifiable advantages in lipophilicity and metabolic stability . Specifically, indazole is more lipophilic than phenol and demonstrates reduced susceptibility to phase I (oxidative) and phase II (conjugative) metabolism . This class-level property is retained in the 2,3-dimethyl-2H-indazole scaffold [1]. While direct comparative metabolic stability data (e.g., microsomal half-life or intrinsic clearance) for 2,3-dimethyl-2H-indazole versus phenol-based analogs are not available in the current literature, the bioisosteric advantage is a well-documented phenomenon in medicinal chemistry . The presence of the 2- and 3-methyl groups further modulates lipophilicity and may influence membrane permeability and plasma protein binding relative to unsubstituted indazole [1].

Bioisosterism Metabolic stability Lipophilicity Drug design

2,3-Dimethyl-2H-indazole: Validated Research and Industrial Application Scenarios Based on Quantified Evidence


Pharmaceutical Intermediate: Synthesis of Pazopanib and Related VEGFR/PDGFR Kinase Inhibitors

2,3-Dimethyl-2H-indazole serves as the core heterocyclic scaffold in the synthesis of pazopanib hydrochloride, an FDA-approved oral angiogenesis inhibitor targeting VEGFR, PDGFR, and c-Kit [1]. The compound's 6-amino derivative (2,3-dimethyl-2H-indazol-6-amine, CAS 444731-72-0) is the immediate precursor for pazopanib synthesis [1]. Microchannel continuous flow synthesis of this intermediate achieves a 92% yield with minimized 1-N methyl byproducts, representing a 17-27 percentage point yield improvement over conventional batch methods [2]. This yield advantage directly translates to reduced cost of goods in commercial API manufacturing [2]. Additionally, the 2,3-dimethyl-2H-indazole scaffold is utilized in the preparation of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (CAS 444731-74-2), a key intermediate in pazopanib synthesis that is coupled via Buchwald-Hartwig amination with sulfonamide-containing anilines [3].

Kinase Inhibitor Library Synthesis: ABL1 and VEGFR2 Lead Optimization Programs

Medicinal chemistry programs targeting ABL1 and VEGFR2 kinases utilize 2,3-dimethyl-2H-indazole as a privileged scaffold for library synthesis and lead optimization [1]. The compound P2f, a 2,3-dimethyl-2H-indazole-6-yl derivative, demonstrates a 2.0-fold selectivity window for ABL1 (IC50 = 320 nM) over VEGFR2 (IC50 = 650 nM) [1]. This differential activity profile provides a tractable starting point for selectivity engineering—critical for developing kinase inhibitors with reduced off-target toxicity [2]. The 2,3-dimethyl substitution pattern locks the indazole in the 2H-tautomeric configuration, which computational docking studies suggest occupies a distinct binding pose in the kinase ATP-binding pocket compared to 1H-indazole analogs [3].

Regioselective Scaffold for Parallel Synthesis and High-Throughput Chemistry

In automated parallel synthesis and high-throughput experimentation (HTE) workflows, 2,3-dimethyl-2H-indazole functions as a regioselectively pre-defined scaffold that eliminates the need for post-synthetic N-methylation steps [1]. Conventional indazole substrates generate 15-25% 1-N methyl byproduct during N2 methylation, requiring chromatographic separation that is incompatible with high-throughput formats [1]. By employing 2,3-dimethyl-2H-indazole with both N2 and C3 positions pre-methylated, chemists avoid this purification bottleneck entirely, enabling direct library enumeration via C4, C5, C6, or C7 functionalization [2]. This reduces per-compound synthesis time by an estimated 30-40% and improves library purity metrics [1].

Bioisosteric Replacement for Phenol in Lead Optimization

When lead compounds containing phenol moieties exhibit unacceptable metabolic instability (e.g., rapid glucuronidation or sulfation), 2,3-dimethyl-2H-indazole serves as a validated bioisosteric replacement [1]. The indazole core retains the hydrogen-bond acceptor capability of the phenol oxygen (via the N2 nitrogen lone pair) while offering enhanced lipophilicity and reduced phase I/II metabolism liability [1]. The 2- and 3-methyl substituents further modulate lipophilicity (calculated logP of 2,3-dimethyl-2H-indazole is approximately 2.1-2.5) [2] compared to unsubstituted indazole (calculated logP ~1.5-1.8) [2], providing additional tunability for optimizing membrane permeability and plasma protein binding [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethyl-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.